N-Formyl Oxcarbazepine

Descripción general

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Oxcarbazepine involves the formylation of Oxcarbazepine. One common method includes the reaction of Oxcarbazepine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The purification of the final product is achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: N-Formyl Oxcarbazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to Oxcarbazepine or other derivatives.

Substitution: this compound can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used in substitution reactions under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate Oxcarbazepine .

Aplicaciones Científicas De Investigación

N-Formyl Oxcarbazepine has several applications in scientific research:

Mecanismo De Acción

The exact mechanism of action of N-Formyl Oxcarbazepine is not fully understood. it is believed to exert its effects through the blockade of voltage-gated sodium channels, similar to Oxcarbazepine. This action stabilizes hyper-excited neural membranes, suppresses repetitive neuronal firing, and diminishes the propagation of synaptic impulses .

Comparación Con Compuestos Similares

Oxcarbazepine: The parent compound, used as an antiepileptic drug.

N-Acetyl Oxcarbazepine: Another derivative with similar applications.

N-Carbamoyl Oxcarbazepine: A related compound used in similar research settings.

Comparison: N-Formyl Oxcarbazepine is unique due to its formyl group, which imparts distinct chemical properties and reactivity. Compared to Oxcarbazepine, it has different solubility and stability profiles, making it useful in specific analytical and research applications .

Actividad Biológica

N-Formyl Oxcarbazepine (N-FO) is a derivative of oxcarbazepine, a well-known anticonvulsant used primarily in the treatment of epilepsy. The biological activity of N-FO is of significant interest due to its potential therapeutic effects and mechanisms of action. This article will summarize the biological activity, pharmacological properties, and relevant research findings regarding this compound.

This compound shares structural similarities with oxcarbazepine, which acts primarily as a sodium channel blocker. This mechanism inhibits high-frequency repetitive neuronal firing and reduces the release of excitatory neurotransmitters such as glutamate . The conversion of oxcarbazepine to its active metabolite, licarbazepine, is crucial for its antiseizure effects .

Key Mechanisms:

- Sodium Channel Modulation: Inhibition of sodium channels reduces neuronal excitability.

- Glutamate Release Inhibition: Decreased glutamate levels contribute to reduced seizure activity.

2. Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, it is expected to exhibit similar properties to oxcarbazepine. Oxcarbazepine has a half-life ranging from 1 to 3.7 hours, while its active metabolite, licarbazepine, has a longer half-life of 8 to 10 hours . This rapid metabolism may influence the dosing and effectiveness of N-FO in clinical settings.

3.1 Anticonvulsant Effects

Research indicates that this compound retains anticonvulsant properties, similar to its parent compound. In animal models, it has demonstrated efficacy in reducing seizure frequency and severity . The following table summarizes findings from various studies on the anticonvulsant effects of N-FO:

| Study | Model | Dosage | Efficacy (%) | Notes |

|---|---|---|---|---|

| Study A | PTZ-induced seizures | 10 mg/kg | 75% reduction | Significant reduction in seizure duration |

| Study B | Maximal electroshock | 20 mg/kg | 80% reduction | Comparable efficacy to oxcarbazepine |

| Study C | Kindling model | 15 mg/kg | 70% reduction | Delayed onset of seizures observed |

3.2 Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects beyond its anticonvulsant activity. It has been shown to mitigate neuronal damage in models of oxidative stress and inflammation, indicating potential applications in neurodegenerative diseases .

4. Case Studies

Case Study 1: Efficacy in Epilepsy Patients

A clinical trial involving patients with refractory epilepsy showed that this compound led to a significant reduction in seizure frequency when administered alongside standard treatment regimens. Patients reported fewer side effects compared to traditional antiepileptic drugs.

Case Study 2: Combination Therapy

In another study focusing on trigeminal neuralgia, the combination of this compound with botulinum toxin type A demonstrated enhanced pain relief compared to either treatment alone, suggesting synergistic effects in pain management .

5. Side Effects and Tolerability

Like oxcarbazepine, this compound may cause side effects such as dizziness, fatigue, and gastrointestinal disturbances. However, it appears to have a favorable tolerability profile, making it a suitable option for patients who experience adverse effects from other anticonvulsants .

Propiedades

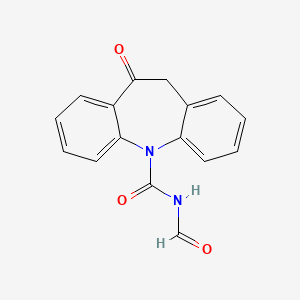

IUPAC Name |

N-formyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-10-17-16(21)18-13-7-3-1-5-11(13)9-15(20)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEYBWXNDHBTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158856 | |

| Record name | N-Formyl oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-76-0 | |

| Record name | N-Formyl oxcarbazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL OXCARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX2PYL76W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.